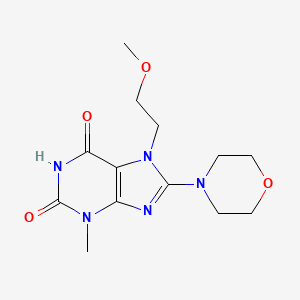

7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione often involves complex reactions, including cyclization and substitution processes. For instance, the synthesis of related morpholine derivatives has been described through reactions involving bromo-precursors and ethanolamine, highlighting the versatility of synthetic routes for such compounds (Tan Bin, 2011).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and NMR spectroscopy, provides insights into the compound's conformation and electronic structure. The analysis of similar compounds reveals intricate details about their crystalline forms and molecular geometries, contributing to a deeper understanding of how structure influences chemical behavior (S. G. Bubbly et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving such compounds can yield a variety of products, indicating a rich chemistry that includes interactions with phosphorus ylides and cyclization reactions. These reactions not only expand the chemical space of purine derivatives but also shed light on their reactivity and potential applications in more complex chemical syntheses (C. Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments and applications. Detailed structural analysis through techniques like X-ray crystallography provides valuable information about the compound's solid-state characteristics, offering insights into its stability and interactions with other molecules (V. Kharchenko et al., 1987).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other chemical entities, are fundamental aspects of research on purine derivatives. Studies on similar compounds reveal their potential as intermediates in organic synthesis, highlighting the importance of understanding these properties for developing new chemical entities with desired functionalities (D. Yancheva et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on compounds related to 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione, exploring their synthesis and potential chemical applications. For instance, studies on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, including compounds with morpholine moieties, have been carried out. These compounds have shown promising analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2011).

Polymer Science and Materials Chemistry

In the field of polymer science, research involving morpholine-2,5-dione derivatives has been conducted. For example, studies on the synthesis of biodegradable polyesteramides with pendant functional groups have been reported. These include morpholine derivatives that were synthesized via ring-opening copolymerization processes, indicating their utility in creating novel polymeric materials (Veld et al., 1992).

Pharmacological and Biological Activities

Several studies have investigated the biological and pharmacological activities of compounds structurally related to this compound. This includes research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which have shown significant analgesic and anti-inflammatory properties, as well as inhibition of cyclooxygenase-1/2 (COX-1/2) (Abu‐Hashem et al., 2020).

Potential in Medicinal Chemistry

The potential of similar compounds in medicinal chemistry, particularly as enzyme inhibitors and anti-inflammatory agents, has been explored. For instance, certain morpholine-diones derivatives have demonstrated inhibitory activity against xanthine oxidase (XO) and anti-inflammatory effects, suggesting their possible use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

Organic Chemistry and Synthesis

In the realm of organic chemistry, studies on the synthesis of various compounds, including those with morpholine structures, have been conducted. This includes research on the synthesis of adamantane-2,4-diones from cyclohexanone enamines and methacryloyl chloride, highlighting the versatility of morpholine derivatives in organic synthesis (Ahmed et al., 2005).

properties

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4/c1-16-10-9(11(19)15-13(16)20)18(5-6-21-2)12(14-10)17-3-7-22-8-4-17/h3-8H2,1-2H3,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFWPHIWHLJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)